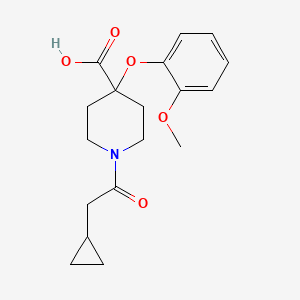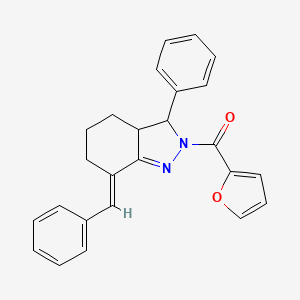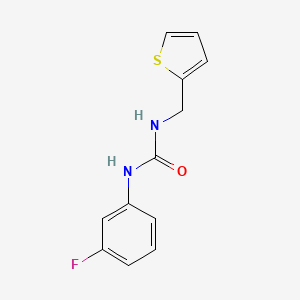
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is crucial for maintaining proper brain function. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用機序
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid administration have several biochemical and physiological effects. These effects include increased inhibition of neuronal activity, reduced seizure activity, and reduced drug-seeking behavior in addiction models. 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has also been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, meaning that it does not affect other enzymes or neurotransmitters in the brain. This selectivity makes it a useful tool for studying the role of GABA in various neurological disorders. However, 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is not without limitations. It has poor solubility in water, which can make dosing and administration difficult. In addition, its potency can make it difficult to determine the optimal dosage for use in experiments.
将来の方向性
Several future directions for research on 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid are possible. One potential area of study is the use of 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of more potent and selective inhibitors of GABA transaminase. Finally, the use of 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in human clinical trials for the treatment of epilepsy, addiction, and anxiety is an area of interest for future research.
合成法
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 2-methoxyphenol with 1-bromo-2-chloroethane to form 2-(2-methoxyphenoxy)ethyl bromide. This compound is then reacted with cyclopropylacetyl chloride to form 1-(cyclopropylacetyl)-2-(2-methoxyphenoxy)ethyl bromide. The final step involves the reaction of this compound with piperidine-4-carboxylic acid to form 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid.
科学的研究の応用
1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has also shown potential in the treatment of addiction, particularly cocaine addiction, by reducing drug-seeking behavior. In addition, 1-(cyclopropylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
1-(2-cyclopropylacetyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-14-4-2-3-5-15(14)24-18(17(21)22)8-10-19(11-9-18)16(20)12-13-6-7-13/h2-5,13H,6-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQPUTNNYMMZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)CC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-5-(4-isopropoxyphenyl)-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5458395.png)
![methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate](/img/structure/B5458415.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5458430.png)

![1-methyl-1'-[2-(1H-pyrazol-1-yl)benzyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5458441.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5458448.png)
![N-(2-furylmethyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5458455.png)

![methyl [2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrol-2-yl]acetate](/img/structure/B5458468.png)
![N-(4-ethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458472.png)

![3,3-dimethyl-5-[2-(2-nitrophenyl)vinyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B5458479.png)
![N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5458498.png)
![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5458502.png)